REACTION_CXSMILES
|
[H-].C([Al+]CC(C)C)C(C)C.C([O:13][C:14](=O)[CH:15]=[CH:16][C:17]1[CH:18]=[N:19][CH:20]=[C:21]([Br:23])[CH:22]=1)C>CCOCC>[Br:23][C:21]1[CH:22]=[C:17]([CH:16]=[CH:15][CH2:14][OH:13])[CH:18]=[N:19][CH:20]=1 |f:0.1|
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Name
|
|
Quantity
|
8.02 mL
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
3-(5-bromo-3-pyridinyl)-2-propenoic acid ethyl ester
|
Quantity
|
1.54 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C=CC=1C=NC=C(C1)Br)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
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solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
After one hour the dry ice/acetone bath is removed
|
Duration
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1 h
|
Type
|
ADDITION
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Details
|
the mixture is diluted with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
chromatographed (1:1 ethyl acetate:hexane followed by 2:1 ethyl acetate:hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=NC1)C=CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.08 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |